molecular formula C10H14N2 B14629832 1-Butanamine, N-(3-pyridinylmethylene)- CAS No. 55019-90-4

1-Butanamine, N-(3-pyridinylmethylene)-

Cat. No.: B14629832
CAS No.: 55019-90-4
M. Wt: 162.23 g/mol
InChI Key: SJDRSAPTSDCMCW-UHFFFAOYSA-N
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Description

1-Butanamine, N-(3-pyridinylmethylene)- is an imine derivative synthesized via the condensation of 1-butanamine with 3-pyridinecarbaldehyde. Its molecular formula is C₉H₁₄N₂, and its structure features a butylamine chain linked to a 3-pyridinylmethylene group. Key identifiers include:

  • SMILES: CCCC(C1=CN=CC=C1)N
  • InChIKey: DFVSEQGCMQSLKO-UHFFFAOYSA-N
  • CAS Registry Number: Not explicitly listed in the evidence, but structurally related compounds (e.g., 1-(3-pyridyl)-1-butylamine) are documented .

This compound is part of a broader class of Schiff bases, which are valued for their roles in coordination chemistry, catalysis, and pharmaceutical intermediates.

Properties

CAS No.

55019-90-4

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

N-butyl-1-pyridin-3-ylmethanimine

InChI

InChI=1S/C10H14N2/c1-2-3-6-11-8-10-5-4-7-12-9-10/h4-5,7-9H,2-3,6H2,1H3

InChI Key

SJDRSAPTSDCMCW-UHFFFAOYSA-N

Canonical SMILES

CCCCN=CC1=CN=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butanamine, N-(3-pyridinylmethylene)- typically involves the reaction of butanamine with 3-pyridinecarboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of 1-Butanamine, N-(3-pyridinylmethylene)- may involve large-scale batch or continuous processes. These methods often utilize advanced techniques such as high-pressure reactors and automated control systems to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-Butanamine, N-(3-pyridinylmethylene)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the substituent introduced .

Scientific Research Applications

1-Butanamine, N-(3-pyridinylmethylene)- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Butanamine, N-(3-pyridinylmethylene)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Pyridine Substitution Patterns

1-Butanamine, N-(2-pyridinylmethylene)-
  • Molecular Formula : C₉H₁₄N₂ (same as the target compound).
  • Key Difference : The pyridine nitrogen is at the 2-position instead of the 3-position.
  • Implications : Altered electronic properties due to the nitrogen's position may affect reactivity and coordination behavior. For example, 2-pyridinyl derivatives often exhibit stronger Lewis basicity, influencing metal-ligand interactions .

Aromatic Ring Variants

1-Butanamine, N-(phenylmethylene)-
  • Molecular Formula : C₁₁H₁₅N.
  • Key Difference : The pyridine ring is replaced with a benzene ring .
  • Implications :
    • Reduced Polarity : The absence of a nitrogen atom in the aromatic ring decreases polarity, lowering water solubility compared to pyridine-containing analogs .
    • Boiling Point : Similar imines with benzene substituents (e.g., N-benzylideneaniline derivatives) typically exhibit higher boiling points due to stronger van der Waals interactions .

Alkyl Chain and Substituent Modifications

1-Butanamine, 3-methyl-N-(2-phenylethylidene)-
  • Molecular Formula : C₁₃H₁₉N.
  • Key Differences :
    • A 3-methyl group on the butanamine chain.
    • A 2-phenylethylidene substituent instead of pyridinylmethylene.
  • Implications :
    • Increased steric hindrance may reduce reactivity in condensation reactions.
    • Enhanced hydrophobicity due to the phenyl group .
1-Butanamine, N-(3-methylbutylidene)-
  • Molecular Formula : C₁₀H₂₁N.
  • Key Difference : A branched 3-methylbutylidene group replaces the pyridinylmethylene moiety.
  • Implications :
    • Lower melting point (-50°C) and higher volatility compared to aromatic imines .

Physicochemical Properties Comparison

Compound Name Molecular Formula Boiling Point (°C) Water Solubility Key Structural Feature Reference
1-Butanamine, N-(3-pyridinylmethylene)- C₉H₁₄N₂ Not reported Likely low 3-Pyridinylmethylene
1-Butanamine, N-(2-pyridinylmethylene)- C₉H₁₄N₂ Not reported Not reported 2-Pyridinylmethylene
1-Butanamine, N-(phenylmethylene)- C₁₁H₁₅N ~250–300 (est.) Slightly soluble Phenylmethylene
n-Butylamine (parent amine) C₄H₁₁N 77 Miscible Unmodified butanamine

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